2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate

Medicinal Chemistry Organic Synthesis Neurochemistry

2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate (CAS 740751-77-3), also designated as Thiocyanic acid, 2-(2-aminoethyl)-4,5-dihydroxyphenyl ester (9CI) , is a synthetic organic thiocyanate with the molecular formula C₉H₁₀N₂O₂S and a molecular weight of 210.25 g/mol. This compound belongs to the class of aryl thiocyanates and is structurally characterized by a 4,5-dihydroxyphenyl core bearing a 2-aminoethyl side chain and a thiocyanate (-SCN) substituent.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 740751-77-3
Cat. No. B12526255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate
CAS740751-77-3
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)SC#N)CCN
InChIInChI=1S/C9H10N2O2S/c10-2-1-6-3-7(12)8(13)4-9(6)14-5-11/h3-4,12-13H,1-2,10H2
InChIKeyRCZCBHOBIVDZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate (CAS 740751-77-3): Procurement and Differentiation Overview


2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate (CAS 740751-77-3), also designated as Thiocyanic acid, 2-(2-aminoethyl)-4,5-dihydroxyphenyl ester (9CI) , is a synthetic organic thiocyanate with the molecular formula C₉H₁₀N₂O₂S and a molecular weight of 210.25 g/mol . This compound belongs to the class of aryl thiocyanates and is structurally characterized by a 4,5-dihydroxyphenyl core bearing a 2-aminoethyl side chain and a thiocyanate (-SCN) substituent . While not extensively documented as a stand-alone bioactive entity, its primary documented role is as a critical regioselective intermediate in the synthesis of 6-mercaptodopamine, a functional analog of the neurotoxin 6-hydroxydopamine [1].

Why Generic Dopamine Analogs or Common Aryl Thiocyanates Cannot Substitute for 2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate


Procurement of a generic dopamine analog or an alternative aryl thiocyanate is not a functional substitute for CAS 740751-77-3. The critical distinction lies in the precise regiochemistry of its substitution pattern: a 4,5-dihydroxyphenyl core with a 2-aminoethyl side chain and a thiocyanate group . This specific arrangement enables the documented regioselective thiocyanation of O,O-dimethyldopamine, a step that is foundational for the subsequent synthesis of 6-mercaptodopamine [1]. In contrast, isomeric thiocyanates such as 3,4-dihydroxyphenyl thiocyanate (CAS 5393-22-6) or α-carbonyl thiocyanates like BIX (2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate, CAS 101714-41-4) possess distinct electrophilic profiles, different redox potentials, and divergent biological activities, primarily as ER stress modulators rather than synthetic intermediates for neurochemical tools . Substitution with these alternatives would fundamentally alter the reaction outcome, leading to a different product profile and negating the intended synthetic utility.

Quantitative Evidence Guide for 2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate Differentiation vs. Comparators


Regioselective Thiocyanation Enables Exclusive 6-Position Substitution on the Dopamine Scaffold

The target compound (as an intermediate or product of thiocyanation) demonstrates exclusive regioselectivity for the 6-position of the dopamine scaffold, a critical structural requirement for accessing 6-substituted dopamine analogs [1]. Unlike non-selective thiocyanation methods that yield mixtures of isomers or fail to react with the catechol core, the synthetic route employing this compound as an intermediate results in a single regioisomer [1]. In contrast, the comparator 6-hydroxydopamine is synthesized via a distinct oxidative pathway and is highly susceptible to autoxidation [2].

Medicinal Chemistry Organic Synthesis Neurochemistry

Oxidative Stability Advantage: 6-Mercaptodopamine (Derived from Target Compound) vs. 6-Hydroxydopamine

The ultimate product derived from CAS 740751-77-3, 6-mercaptodopamine, exhibits significantly enhanced resistance to autoxidation compared to its structural comparator, 6-hydroxydopamine [1]. While 6-hydroxydopamine undergoes rapid autoxidation at physiological pH, generating cytotoxic reactive oxygen species and quinones [2], 6-mercaptodopamine is documented as being 'resistant to autoxidation at pH 7.4' [1]. This differential stability is a direct consequence of the sulfur substitution enabled by the thiocyanate intermediate, highlighting the critical role of the target compound in accessing a more chemically stable neurochemical tool.

Redox Chemistry Neurotoxicity Research Stability Profiling

Synthetic Yield and Accessibility for 6-Mercaptodopamine via Thiocyanate Intermediate

The target compound serves as an essential intermediate in a multi-step synthesis of 6-mercaptodopamine, providing a documented and reproducible pathway [1]. The synthetic route involves regioselective thiocyanation of O,O-dimethyldopamine, followed by bis-O-demethylation and reductive cleavage of the S-cyano group [1]. While alternative synthetic strategies for 6-thiolated dopamine analogs (e.g., 1,4-addition of thiols to model quinones) were attempted and failed [1], the thiocyanate-mediated route represents a validated and functional approach. This establishes a clear procurement rationale: researchers seeking to synthesize 6-mercaptodopamine require this specific intermediate, as no generic or alternative aryl thiocyanate can replicate the required regiochemical outcome or synthetic sequence.

Organic Synthesis Process Chemistry Yield Optimization

Structural Differentiation from Bioactive Aryl Thiocyanates: Absence of ER Stress Modulating Activity

In contrast to the well-characterized aryl thiocyanate BIX (2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate, CAS 101714-41-4), which is a potent BiP ER chaperone inducer , the target compound is not documented to possess direct ER stress modulating activity. BIX has been shown to induce BiP protein expression in vitro (e.g., in SK-N-SH cells at 5 μM over 0-12 hours) and protect against ER stress-induced cell death . The structural divergence between CAS 740751-77-3 and BIX—specifically, the absence of the α-carbonyl group and the presence of the 2-aminoethyl side chain in CAS 740751-77-3—dictates a fundamentally different reactivity and biological target profile. This distinction is critical for procurement: researchers seeking an ER stress modulator would incorrectly select CAS 740751-77-3, while those requiring a synthetic intermediate for 6-mercaptodopamine would find BIX unsuitable.

Medicinal Chemistry Pharmacology Structural Biology

Electrochemical and Redox Behavior Divergence: Thiocyanate vs. Thiol vs. Hydroxyl Substitution

Cyclic voltammetric analysis of 6-mercaptodopamine, the product derived from CAS 740751-77-3, reveals that its electrochemically generated oxidation species are unstable and undergo spontaneous reaction, presumably intramolecular cyclization [1]. This behavior contrasts with the redox profile of 6-hydroxydopamine, which generates stable quinone species that mediate cytotoxicity [2]. Furthermore, the target thiocyanate compound itself, as an intermediate, is a precursor to this unique sulfur-substituted redox profile. This electrochemical differentiation, while not directly quantified in the abstract, provides mechanistic insight into why the target compound's substitution pattern yields a distinct class of neurochemical tools with altered reactivity compared to oxygen-based analogs.

Electrochemistry Redox Chemistry Mechanistic Studies

Absence of Documented Direct Neurotransmitter Uptake Inhibition by the Thiocyanate Intermediate

The target compound itself has no documented activity as a norepinephrine or dopamine uptake inhibitor. In contrast, its downstream product, 6-mercaptodopamine, inhibits the uptake of tritium-labeled norepinephrine by isolated rat heart atria, although to a much lesser extent than 6-hydroxydopamine [1]. This establishes a clear functional cascade: the thiocyanate intermediate is a synthetic precursor, not a direct pharmacological agent. This is a critical procurement consideration: researchers seeking a direct uptake inhibitor would be better served by sourcing 6-hydroxydopamine or a related analog, while those requiring the synthetic precursor to 6-mercaptodopamine must obtain CAS 740751-77-3.

Neuropharmacology Transporter Biology Dopamine System

Optimal Research and Procurement Scenarios for 2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate


Synthesis of 6-Mercaptodopamine for Redox-Stable Neurochemical Probes

The primary and best-documented application for CAS 740751-77-3 is as a regioselective intermediate in the multi-step synthesis of 6-mercaptodopamine [1]. Researchers investigating the structural features of 6-hydroxydopamine analogs associated with neuronal degeneration should procure this compound to access a sulfur-substituted derivative that is resistant to autoxidation at physiological pH [1]. This application leverages the compound's unique ability to direct exclusive 6-position substitution on the dopamine scaffold, a feature not replicable with generic thiocyanating agents.

Comparative Studies of Catecholamine Autoxidation vs. Enzymatic Oxidation Mechanisms

Investigators studying the differential contributions of autoxidation and enzymatic oxidation to catecholamine neurotoxicity can utilize this compound to generate 6-mercaptodopamine [1]. The distinct electrochemical behavior of 6-mercaptodopamine, which yields unstable oxidation species that undergo intramolecular cyclization rather than forming stable cytotoxic quinones like 6-hydroxydopamine [1], provides a unique tool for dissecting these mechanistic pathways in vitro.

Synthetic Methodology Development for Aryl Thiocyanates with Ortho-Aminoethyl Substitution

Organic chemists focused on developing novel synthetic routes to functionalized aryl thiocyanates can employ this compound as a benchmark substrate [1]. The documented regioselective thiocyanation of O,O-dimethyldopamine to yield this intermediate serves as a reference point for optimizing transition-metal-free or catalytic thiocyanation methods on catechol-derived scaffolds . Its unique substitution pattern (4,5-dihydroxy with 2-aminoethyl side chain) offers a challenging test case for regioselective C-H functionalization strategies.

Negative Control in ER Stress Modulation Assays

In experimental systems investigating ER stress pathways, CAS 740751-77-3 can serve as a structurally related but functionally inactive control compound. Unlike the well-characterized ER chaperone inducer BIX (CAS 101714-41-4) [1], this thiocyanate lacks the α-carbonyl motif essential for BiP induction. Researchers can use this compound to confirm that observed effects are specific to the bioactive aryl thiocyanate pharmacophore rather than a general property of the thiocyanate functional group or catechol core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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